Cas no 61363-29-9 (8-(2-Aminoethyl)aminoadenosine 3',5'-cyclic monophosphate)

8-(2-アミノエチル)アミノアデノシン 3',5'-環状一リン酸(8-(2-Aminoethyl)aminoadenosine 3',5'-cyclic monophosphate)は、細胞内シグナル伝達において重要な役割を果たす環状AMP(cAMP)の修飾誘導体です。この化合物は、アデノシン骨格に2-アミノエチルアミン基が導入されており、細胞膜透過性の向上や特定の酵素に対する親和性の変化が期待されます。主にPKA(プロテインキナーゼA)などのcAMP依存性経路の研究に利用され、従来のcAMPよりも安定性が高く、標的タンパク質への選択的な作用が可能です。細胞内でのシグナル伝達メカニズムの解明や薬理学的研究における有用なツールとして注目されています。

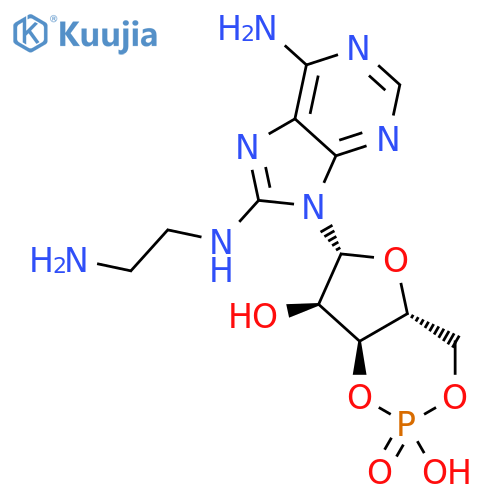

61363-29-9 structure

商品名:8-(2-Aminoethyl)aminoadenosine 3',5'-cyclic monophosphate

8-(2-Aminoethyl)aminoadenosine 3',5'-cyclic monophosphate 化学的及び物理的性質

名前と識別子

-

- Adenosine,8-[(2-aminoethyl)amino]-, cyclic 3',5'-(hydrogen phosphate)

- (4aR,6R,7R,7aS)-6-[6-amino-8-(2-aminoethylamino)purin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol

- 8- (2- AMINOETHYLAMINO)ADENOSINE- 3', 5'- CYCLIC MONOPHOSPHATE ( 8-AEA-CAMP )

- 4H-Furo[3,2-d]-1,3,2-dioxaphosphorin,adenosine deriv.

- 8-(2-Aminoethyl)aminoadenosine-3',5'-cyclic monophosphate

- 8-(2-amino-ethylamino)-O3',O5'-hydroxyphosphoryl-adenosine

- 8-(b-Aminoethylamino)adenosine 3',5'-cyclic phosphate

- AG-G-23506

- CTK8F7344

- 8-(2-AMINOETHYL)AMINOADENOSINE-3,5-CYCLICMONOPHOSPHATE

- (4aR,6R,7R,7aS)-6-{6-Amino-8-[(2-aminoethyl)amino]-9H-purin-9-yl}-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one

- Adenosine,8-[(2-aminoethyl)amino]-,cyclic 3',5'-(hydrogen phosphate)

- DTXSID80577265

- W-203290

- 61363-29-9

- 8-(2-Aminoethyl)aminoadenosine 3',5'-cyclic monophosphate

-

- インチ: InChI=1S/C12H18N7O6P/c13-1-2-15-12-18-6-9(14)16-4-17-10(6)19(12)11-7(20)8-5(24-11)3-23-26(21,22)25-8/h4-5,7-8,11,20H,1-3,13H2,(H,15,18)(H,21,22)(H2,14,16,17)/t5-,7-,8-,11-/m1/s1

- InChIKey: KENHRXLWWBDXBT-IOSLPCCCSA-N

- ほほえんだ: C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3NCCN)N)O)OP(=O)(O1)O

計算された属性

- せいみつぶんしりょう: 387.10600

- どういたいしつりょう: 387.10561832g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 5

- 水素結合受容体数: 12

- 重原子数: 26

- 回転可能化学結合数: 4

- 複雑さ: 574

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 193Ų

- 疎水性パラメータ計算基準値(XlogP): -5.5

じっけんとくせい

- PSA: 202.70000

- LogP: -0.09230

8-(2-Aminoethyl)aminoadenosine 3',5'-cyclic monophosphate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-284822-1 mg |

8-(2-Aminoethyl)aminoadenosine-3',5'-cyclic monophosphate, |

61363-29-9 | 1mg |

¥1,354.00 | 2023-07-11 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-284822-1mg |

8-(2-Aminoethyl)aminoadenosine-3',5'-cyclic monophosphate, |

61363-29-9 | 1mg |

¥1354.00 | 2023-09-05 | ||

| TRC | A212545-1mg |

8-(2-Aminoethyl)aminoadenosine 3',5'-cyclic monophosphate |

61363-29-9 | 1mg |

$ 230.00 | 2022-06-08 | ||

| TRC | A212545-0.5mg |

8-(2-Aminoethyl)aminoadenosine 3',5'-cyclic monophosphate |

61363-29-9 | 0.5mg |

$ 165.00 | 2022-06-08 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-284822A-2 mg |

8-(2-Aminoethyl)aminoadenosine-3',5'-cyclic monophosphate, |

61363-29-9 | 2mg |

¥2,407.00 | 2023-07-11 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-284822A-2mg |

8-(2-Aminoethyl)aminoadenosine-3',5'-cyclic monophosphate, |

61363-29-9 | 2mg |

¥2407.00 | 2023-09-05 |

8-(2-Aminoethyl)aminoadenosine 3',5'-cyclic monophosphate 関連文献

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

-

Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068

61363-29-9 (8-(2-Aminoethyl)aminoadenosine 3',5'-cyclic monophosphate) 関連製品

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬